5-Mercapto-1,2,3-thiadiazole sodium salt

Beschreibung

Overview of Heterocyclic Chemistry and the Significance of Sulfur-Nitrogen Scaffolds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.gov Nitrogen, sulfur, and oxygen are the most common heteroatoms. mdpi.com These structures are of immense importance, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The inclusion of heteroatoms in a cyclic framework can modify a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing its properties, particularly in drug design. nih.gov

Within this field, scaffolds containing both sulfur and nitrogen atoms hold a prominent position. rsc.orgresearchgate.net These sulfur-nitrogen heterocycles are found in numerous natural products and synthetic drugs and are considered "privileged scaffolds" in medicinal chemistry. nih.govrsc.org The presence of these heteroatoms can enhance not only the pharmacological activity but also the pharmacokinetic properties of a compound. rsc.orgresearchgate.net Beyond medicine, these specific heterocycles exhibit unique physicochemical properties valuable for developing advanced materials, such as molecular conductors and magnets. openmedicinalchemistryjournal.com Their utility extends to various industries, including agrochemicals, dyes, and paints. openmedicinalchemistryjournal.com

Distinctive Features of 1,2,3-Thiadiazole (B1210528) Isomers in Organic Synthesis

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.org They exist in four distinct isomeric forms, differentiated by the positions of the heteroatoms in the ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgmdpi.com

Table 1: Isomers of Thiadiazole

| Isomer | Structure |

|---|---|

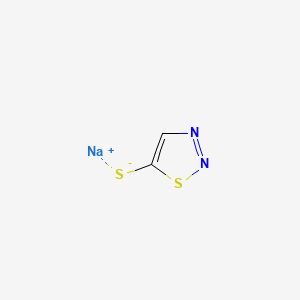

| 1,2,3-Thiadiazole |  |

| 1,2,4-Thiadiazole |  |

| 1,2,5-Thiadiazole |  |

| 1,3,4-Thiadiazole |  |

The 1,2,3-thiadiazole isomer possesses unique chemical properties that set it apart. A key feature is that among the thiadiazole isomers, the 1,2,3-thiadiazole ring is the only one where the loss of a nitrogen molecule (N₂) can readily occur upon thermal or photochemical decomposition. e-bookshelf.de This characteristic makes 1,2,3-thiadiazoles valuable precursors for generating highly reactive intermediates like thioketenes, thiirenes, and alkynes, which are subsequently used as building blocks in modern organic synthesis. e-bookshelf.demdpi.com

Derivatives of 1,2,3-thiadiazole are important in various industrial, medicinal, and agricultural applications. e-bookshelf.de Established synthetic routes to the 1,2,3-thiadiazole core include the Hurd-Mori, Pechmann, and Wolff syntheses. isres.orgmdpi.com The Hurd-Mori reaction, involving the cyclization of hydrazones with thionyl chloride, is a particularly common and efficient method. mdpi.com

Specific Research Focus on 5-Mercapto-1,2,3-thiadiazole Sodium Salt and its Analogues

Specific research into this compound focuses on the functional capabilities introduced by the mercapto group (-SH) at the 5-position of the 1,2,3-thiadiazole ring. The conversion of the thiol to its sodium salt form generally enhances its solubility in aqueous solutions, a valuable property for various applications. chemimpex.com

While direct research literature on this compound is specialized, the properties and applications of its close chemical analogues provide insight into its areas of scientific interest. These analogues include isomeric mercaptothiadiazoles and related triazoles.

Isomeric Analogues (1,3,4-Thiadiazoles): The isomeric compound 2,5-dimercapto-1,3,4-thiadiazole (B142945) and its derivatives are subjects of significant study. nih.govresearchgate.net Research has demonstrated that derivatives of 5-mercapto-1,3,4-thiadiazole exhibit a range of biological activities and have been investigated as potential anticancer agents. nih.govnih.gov The mercapto group in these compounds serves as a reactive handle for synthesizing new derivatives through alkylation. researchgate.netmdpi.com Furthermore, compounds like 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been noted for their anti-corrosion properties, forming a protective layer on metal surfaces. jmchemsci.com

Structural Analogues (1,2,3-Triazoles): The closely related analogue, 5-Mercapto-1H-1,2,3-triazole sodium salt, where a nitrogen atom replaces the sulfur atom in the thiadiazole ring, has been utilized as a corrosion inhibitor, particularly in the oil and gas industry. chemimpex.com It is also employed in analytical chemistry as a reagent for the detection and quantification of metal ions due to its ability to form stable complexes. chemimpex.com

The research interest in this compound and its analogues is largely driven by the versatile reactivity of the mercapto group and the inherent chemical properties of the thiadiazole ring. utq.edu.iq The ability to functionalize the sulfur atom allows for the creation of diverse molecular structures for evaluation in materials science, coordination chemistry, and medicinal applications.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;thiadiazole-5-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPQFWBIIOQQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN2NaS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Mercapto 1,2,3 Thiadiazole Sodium Salt and Its Derivatization

Foundational Synthetic Routes to 5-Mercapto-1,2,3-thiadiazoles and their Alkali Metal Salts

The construction of the 1,2,3-thiadiazole (B1210528) ring can be achieved through various cyclization strategies. The formation of the 5-mercapto-1,2,3-thiadiazole sodium salt itself is typically a subsequent, straightforward acid-base reaction where the acidic proton of the thiol group is removed by a suitable sodium base, such as sodium hydroxide (B78521) or sodium ethoxide.

A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which utilizes hydrazone derivatives. wikipedia.org In the classic approach, N-acylhydrazones are reacted with thionyl chloride (SOCl₂) to induce cyclization and form the thiadiazole ring. mdpi.comresearchgate.net Variations of this reaction often start with ketones, which are first converted to an appropriate hydrazone, such as a semicarbazone, by reacting with semicarbazide. mdpi.com This intermediate is then treated with excess thionyl chloride to yield the final 1,2,3-thiadiazole product. mdpi.com

More recent advancements have led to the development of novel, metal-free procedures that serve as practical improvements to the traditional Hurd-Mori synthesis. nih.gov One significant method involves the reaction between N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgorganic-chemistry.org This approach is noted for its operational simplicity and avoidance of harsh reagents like thionyl chloride. acs.org The reaction is typically performed in a solvent like dimethylacetamide (DMAC) with an oxidant such as K₂S₂O₈, yielding 4-aryl-1,2,3-thiadiazoles in moderate to excellent yields. organic-chemistry.org

A summary of representative starting materials for hydrazone-based syntheses is provided below.

| Starting Ketone/Hydrazone Type | Reagents for Cyclization | Product Type |

| Pyrazolyl-phenylethanone Semicarbazone | Thionyl Chloride (SOCl₂) | Pyrazolyl-substituted 1,2,3-thiadiazole mdpi.com |

| N-Tosylhydrazone (from aryl ketones) | Sulfur (S₈), TBAI, K₂S₂O₈ | 4-Aryl-1,2,3-thiadiazole nih.govorganic-chemistry.org |

| 2-Oxoallobetulin Semicarbazone | Thionyl Chloride (SOCl₂) | Triterpene-fused 1,2,3-thiadiazole mdpi.com |

The synthesis of the 1,2,3-thiadiazole core structure through the specific cyclization of alkyl thiopropanoate salts is not a widely documented or conventional method in the reviewed scientific literature. The primary established routes rely on different precursor molecules.

Beyond the Hurd-Mori reaction involving hydrazones, other fundamental methods are employed to construct the 1,2,3-thiadiazole skeleton. isres.orgresearchgate.net These classical syntheses provide alternative pathways depending on the availability of starting materials and desired substitution patterns on the final ring. e-bookshelf.decofc.edu

Pechmann Synthesis: This method involves the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane (B1218177), onto a compound with a carbon-sulfur double bond (C=S), typically an isothiocyanate. researchgate.netthieme-connect.de For example, the reaction of diazomethane with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de

Wolff Synthesis: This approach relies on the heterocyclization of α-diazothiocarbonyl compounds. researchgate.net An α-diazo thiocarbonyl intermediate undergoes a 1,5-electrocyclization to form the stable 1,2,3-thiadiazole ring. researchgate.netresearchgate.net

The formation of alkali metal salts, such as the target sodium salt, from the parent 5-mercapto-1,2,3-thiadiazole is a standard acid-base chemical process. The thiol (R-SH) group is sufficiently acidic to be deprotonated by a strong or moderately strong base. Treatment of the 5-mercapto-1,2,3-thiadiazole with one equivalent of a sodium base like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) in a suitable solvent (e.g., ethanol) results in the formation of the sodium thiolate salt (R-S⁻Na⁺) and water or ethanol (B145695) as a byproduct.

Derivatization Strategies Targeting the Thiolate Functionality

The sodium salt of 5-mercapto-1,2,3-thiadiazole features a nucleophilic thiolate anion. This functionality is the primary site for derivatization, allowing for the introduction of various substituents onto the sulfur atom.

The thiolate anion is a potent nucleophile and readily participates in nucleophilic substitution reactions, particularly with alkylating agents. The most common of these is the S-alkylation reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). The reaction proceeds via an Sₙ2 mechanism, where the sulfur anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This results in the formation of a 5-(alkylthio)-1,2,3-thiadiazole derivative. nih.gov The choice of solvent and base is crucial for this transformation; common conditions include using potassium carbonate in DMF or sodium hydroxide in ethanol. researchgate.net

A wide array of S-substituted thiadiazole derivatives can be synthesized by selecting the appropriate electrophilic reagent for the nucleophilic thiolate. The reactivity is general across mercapto-thiadiazole isomers. For instance, functionalization of the mercapto group on related thiadiazole isomers has been achieved with various reagents, demonstrating the versatility of this approach. mdpi.com Besides simple alkyl halides, α,ω-dihalogenoalkanes can be used to introduce a handle for further reactions or to link two thiadiazole units together. mdpi.com

The following table provides examples of S-alkylation reactions based on the established reactivity of the mercapto-thiadiazole scaffold.

| Thiolate Precursor (Isomer) | Alkylating Agent | Reaction Conditions | S-Substituted Product |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Dibromomethane (CH₂Br₂) | K₂CO₃, Acetone | Bis(5-methyl-1,3,4-thiadiazol-2-yl)methane mdpi.com |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,2-Dibromoethane | K₂CO₃, Acetone | 2-((2-Bromoethyl)thio)-5-methyl-1,3,4-thiadiazole mdpi.com |

| 5-R-amino-2-mercapto-1,3,4-thiadiazole | Ethyl chloroacetate | KOH, Ethanol | Ethyl 2-((5-(R-amino)-1,3,4-thiadiazol-2-yl)thio)acetate researchgate.net |

| Potassium 1,3,4-thiadiazole-2,5-dithiolate | Chlorocyclopentane | Ethanol, Reflux | 2,5-Bis(cyclopentylthio)-1,3,4-thiadiazole researchgate.net |

Ring Transformation and Cleavage Reactions of 1,2,3-Thiadiazole Systems

The 1,2,3-thiadiazole ring, while aromatic, is susceptible to various transformation and cleavage reactions under specific conditions. These reactions are often driven by the inherent ring strain and the propensity to extrude molecular nitrogen (N₂), which is a thermodynamically favorable process. The reactivity of the ring can be influenced by substituents and the reaction conditions employed, leading to a diverse array of products, including other heterocyclic systems or acyclic intermediates.

Base-Induced Ring Scission Pathways and Alkynethiolate Generation

A significant reaction pathway for 1,2,3-thiadiazoles, particularly those unsubstituted at the 5-position, is a base-induced ring scission. cdnsciencepub.comresearchgate.net This fragmentation reaction provides a unique route to synthetically valuable alkynethiolate intermediates. The process is initiated by the deprotonation of the C-H bond at the 5-position by a strong base, leading to a cascade of electronic rearrangements that results in the cleavage of the heterocyclic ring. cdnsciencepub.com

The reaction involves the evolution of nitrogen gas and the formation of an alkali metal alkynethiolate. researchgate.net A range of strong bases has been shown to be effective in promoting this transformation. The choice of base can be critical and is often dependent on the substrate and desired reaction conditions. The highly reactive alkynethiolate generated in situ can then be trapped by various electrophiles, most commonly alkyl or acyl halides, to produce 1-alkynyl thioethers and other related structures. cdnsciencepub.comresearchgate.net This two-step, one-pot sequence makes the ring scission of 1,2,3-thiadiazoles a powerful synthetic tool. researchgate.net

| 1,2,3-Thiadiazole Precursor | Base Used | Electrophile Trap | Final Product | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,2,3-thiadiazole | n-Butyllithium | Methyl iodide | 1-(Methylthio)-2-phenylacetylene | cdnsciencepub.com |

| Unsubstituted 1,2,3-thiadiazole | Sodamide | Not specified (alkali metal alkynethiolate formed) | Sodium ethynethiolate | cdnsciencepub.com |

| Unsubstituted 1,2,3-thiadiazole | Potassium t-butoxide | Not specified (alkali metal alkynethiolate formed) | Potassium ethynethiolate | cdnsciencepub.com |

| Unsubstituted 1,2,3-thiadiazole | Sodium methylsulfinyl carbanion | Not specified (alkali metal alkynethiolate formed) | Sodium ethynethiolate | cdnsciencepub.com |

Structural Elucidation and Advanced Spectroscopic Analysis of 5 Mercapto 1,2,3 Thiadiazole Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For thiadiazole derivatives, ¹H and ¹³C NMR provide definitive evidence for structural assignments. nih.govnih.gov

In ¹H NMR studies of 1,2,3-thiadiazole (B1210528) derivatives, the proton on the thiadiazole ring typically appears as a singlet in a distinct region of the spectrum. For example, in derivatives of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, the chemical shifts are influenced by the various functional groups attached to the core ring structure. mdpi.com For mercapto-substituted thiadiazoles, the thiol proton (-SH) signal can be observed, although its position is often broad and can vary depending on solvent and concentration; in some cases, it may exchange with solvent protons, making it difficult to detect. nih.govrdd.edu.iq

¹³C NMR spectroscopy provides information on the carbon framework. The carbon atoms within the 1,2,3-thiadiazole ring resonate at characteristic chemical shifts. C5, being attached to both a sulfur and a nitrogen atom and the exocyclic sulfur, is typically found significantly downfield. C4 is also influenced by the adjacent nitrogen and sulfur atoms. In studies of various 1,3,4-thiadiazole (B1197879) derivatives, the two ring carbons (C2 and C5) show distinct signals, with the carbon atom adjacent to a secondary amine group being significantly downfield shifted due to the electronegativity of the nitrogen atom. dergipark.org.tr Similar principles apply to the 1,2,3-thiadiazole isomer, allowing for the unambiguous assignment of the molecular architecture.

Table 1: Representative NMR Data for Thiadiazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Ring-CH | 7.0 - 8.5 | Position dependent on substituents. |

| -SH | 3.5 - 11.0 | Often broad; position is solvent and concentration dependent. nih.govrdd.edu.iq | |

| -NH- | 8.4 - 13.2 | Observed in tautomeric forms or derivatives. dergipark.org.trscielo.br | |

| ¹³C | Ring C=N | 155 - 170 | Specific shifts depend on the isomer and substitution. dergipark.org.tr |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. researchgate.net For 5-mercapto-1,2,3-thiadiazole systems, these methods are key to identifying the tautomeric form present (thiol vs. thione) and confirming the presence of the heterocyclic ring.

The FT-IR spectra of mercapto-thiadiazole derivatives exhibit several characteristic absorption bands. jmchemsci.comresearchgate.net

N-H Stretch: The presence of a band in the region of 3100-3400 cm⁻¹ is often indicative of an N-H group, suggesting the molecule exists, at least partially, in the thione tautomeric form.

S-H Stretch: A weak band around 2500-2680 cm⁻¹ corresponds to the S-H stretching vibration of the thiol tautomer. rdd.edu.iq

C=N Stretch: A strong absorption between 1600-1630 cm⁻¹ is characteristic of the C=N stretching vibration within the thiadiazole ring. rdd.edu.iqjmchemsci.com

C=S Stretch: The thione form will exhibit a C=S stretching band, typically found in the 1050-1250 cm⁻¹ region.

Ring Vibrations: Other bands corresponding to C-S and N-N stretching and ring deformation modes appear at lower frequencies and provide a fingerprint for the thiadiazole nucleus. jmchemsci.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and S-S bonds if disulfide dimers are formed. The vibrational modes of 1,2,5-thiadiazole (B1195012) have been studied, showing that totally symmetric vibrations can be identified and their behavior analyzed with changing temperature. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Mercapto-Thiadiazole Systems

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 3100-3400 | N-H stretch | Indicates presence of thione tautomer. researchgate.net |

| 2500-2680 | S-H stretch | Indicates presence of thiol tautomer. rdd.edu.iq |

| 1600-1630 | C=N stretch | Confirms thiadiazole ring structure. jmchemsci.com |

| 1050-1250 | C=S stretch | Indicates presence of thione tautomer. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For 5-mercapto-1,2,3-thiadiazole, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in high-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.

A characteristic fragmentation pathway for 1,2,3-thiadiazoles under mass spectrometric conditions is the loss of a molecule of dinitrogen (N₂). mdpi.com This rearrangement is a hallmark of this specific isomer and serves as a key diagnostic tool to differentiate it from other thiadiazole isomers. The resulting fragment ion can then undergo further fragmentation. For instance, studies on isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles demonstrated that gas-phase rearrangement of the triazoles into thiadiazoles occurs, followed by the characteristic loss of N₂. mdpi.com

Table 3: Common Fragmentation Pathways for 1,2,3-Thiadiazole Derivatives

| Ion | Fragmentation Process | Significance |

|---|---|---|

| [M]⁺ | Electron Ionization | Molecular weight determination. |

| [M+H]⁺ | Electrospray Ionization (ESI) | Molecular weight determination in soft ionization. |

| [M+H-N₂]⁺ | Loss of Dinitrogen | Characteristic fragmentation for the 1,2,3-thiadiazole ring. mdpi.com |

X-ray Diffraction Studies for Crystalline Structure and Tautomeric Forms

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. isres.orgmdpi.com This technique is particularly valuable for unambiguously identifying the dominant tautomeric form of mercapto-thiadiazoles in the crystalline phase. mst.eduresearchgate.net

For many mercapto-substituted heterocyclic compounds, X-ray crystallography has shown that the thione tautomer is often favored in the solid state. researchgate.net This is where a proton resides on a ring nitrogen atom, and the exocyclic sulfur is double-bonded to the ring carbon (C=S). Studies on related 5-arylimino-1,3,4-thiadiazole derivatives have successfully used X-ray crystallography to confirm the molecular structure and distinguish between possible regioisomers. mdpi.comnih.gov Computational studies often complement experimental X-ray data to evaluate the relative stabilities of different tautomers. mst.eduptb.de Analysis of the crystal packing can also reveal intermolecular hydrogen bonding involving the N-H and C=S groups, which stabilizes the thione form in the crystal lattice.

Table 4: Illustrative X-ray Crystallographic Data Parameters

| Parameter | Description | Typical Findings for Thione Tautomer |

|---|---|---|

| C-S Bond Length (exocyclic) | Distance between ring carbon and exocyclic sulfur. | Shorter length, consistent with C=S double bond character. |

| C-N Bond Length (ring) | Distances between atoms in the heterocyclic ring. | Consistent with delocalized single/double bond character. |

| N-H Bond | Presence and location of a proton on a ring nitrogen. | Confirms the thione tautomer. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure of a molecule, particularly the nature of its conjugated systems. scielo.br

Thiadiazole derivatives typically exhibit absorption bands in the UV region arising from π→π* and n→π* electronic transitions. scielo.br The π→π* transitions are generally high-intensity absorptions and are associated with the conjugated system of the heterocyclic ring. The n→π* transitions, which involve non-bonding electrons (from sulfur and nitrogen atoms), are typically of lower intensity. The position of the maximum absorption (λ_max) is sensitive to the solvent polarity and the nature of substituents on the thiadiazole ring. The presence of the mercapto/thione group acts as a chromophore and significantly influences the electronic spectrum. Studies on various 1,3,4-thiadiazole derivatives have shown absorption peaks between 300 and 350 nm, attributed to these transitions. scielo.br The keto-enol tautomerism in some derivatives has been studied using UV-Vis spectroscopy in different solvents, showing that the equilibrium can be influenced by solvent polarity. nih.gov

Table 5: Typical UV-Vis Absorption Data for Thiadiazole Systems

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Notes |

|---|---|---|---|

| ~280 - 350 | High | π→π* | Associated with the conjugated heterocyclic system. scielo.br |

Theoretical and Computational Investigations of 5 Mercapto 1,2,3 Thiadiazole Chemical Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods are used to determine the three-dimensional structure, electron distribution, and energy of a molecule, providing a foundation for predicting its reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of heterocyclic compounds due to its balance of accuracy and computational cost. DFT methods are used to locate energy minima on the potential energy surface, which correspond to stable molecular conformations. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

For instance, theoretical calculations on novel 1,2,4-triazole (B32235) derivatives containing the 1,2,3-thiadiazole (B1210528) moiety have been carried out using the B3LYP functional with the 6-31G(d,p) basis set. mdpi.com This level of theory is employed to perform full geometry optimization. mdpi.com Such studies also allow for the calculation of atomic net charges, which helps in identifying the most reactive centers within the molecule. Atoms with significant negative charges are typically susceptible to electrophilic attack, while those with positive charges are prone to nucleophilic attack. This information is crucial for understanding and predicting the chemical behavior of the compound.

For even higher accuracy, particularly for energetic properties, ab initio methods are employed. Unlike DFT, ab initio methods are based entirely on first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation.

In studies of related mercapto-thiadiazole isomers, such as 2,5-Dimercapto-1,3,4-thiadiazol, quantum chemical calculations have been performed using both DFT (B3LYP) and ab initio MP2(full) methods with various basis sets, including 6-31G(d) and 6-311++G(d,p). researchgate.net Combining these high-level methods with experimental techniques like X-ray crystallography and NMR spectroscopy allows for a comprehensive understanding of the molecule's structure and reactivity. researchgate.net These high-accuracy predictions are vital for validating experimental data and for building reliable models of molecular behavior.

Tautomerism of the Mercapto Group: Thiol-Thione Equilibria in Solution and Solid State

Mercapto-substituted thiadiazoles can exist in two tautomeric forms: a thiol form, containing an S-H group, and a thione form, with a C=S double bond and an N-H group. researchgate.net The equilibrium between these forms is a critical aspect of their chemistry, as the dominant tautomer determines the molecule's structural, spectroscopic, and reactive properties. The position of this equilibrium can be influenced by the physical state (solid vs. solution) and the polarity of the solvent.

While specific studies on 5-mercapto-1,2,3-thiadiazole are limited, extensive research on the 1,3,4-thiadiazole (B1197879) isomer provides a framework for understanding this phenomenon. Computational chemistry is instrumental in evaluating the thermodynamic stability of these tautomers.

Theoretical computations allow for the precise calculation of the energies of different tautomers, revealing their relative stabilities. DFT studies on compounds like 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid have been performed to establish the most stable tautomer in aqueous solution. semanticscholar.orgresearchgate.net By calculating the Gibbs free energy of each form, researchers can predict the equilibrium constant and the population of each tautomer under specific conditions.

Quantum chemical calculations for 2,5-Dimercapto-1,3,4-thiadiazol have shown that the thione-thiol tautomer is favored. researchgate.net These studies often involve exploring multiple potential structures arising from both tautomerism and conformational changes, such as the rotation of the thiol group. researchgate.net The table below presents illustrative data from such a study, showing the calculated relative energies of different tautomers. Furthermore, computational methods can be used to map the reaction pathway for interconversion between tautomers, allowing for the calculation of the activation energy barrier for this process.

| Structure/Tautomer | Computational Method | Relative Energy (kJ/mol) |

|---|---|---|

| Dithiol | B3LYP/6-311++G(d,p) | 25.8 |

| Thiol-Thione | B3LYP/6-311++G(d,p) | 0.0 (Most Stable) |

| Dithione | B3LYP/6-311++G(d,p) | 15.2 |

Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In computational studies of 1,2,3-thiadiazole-containing compounds, DFT calculations are used to determine the energies and distributions of these frontier orbitals. mdpi.com The analysis of the HOMO and LUMO compositions reveals which atoms contribute most to these orbitals, thereby identifying the likely sites for nucleophilic and electrophilic attack. This understanding is essential for predicting how the molecule will interact with other reagents and for explaining the selectivity observed in chemical reactions. wikipedia.org

Aromaticity Indices and Delocalization within the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocyclic system. mdpi.com Aromaticity is a key factor contributing to the stability and chemical properties of the ring. nih.gov Computational chemistry provides quantitative measures of aromaticity through various indices. Methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to assess the degree of electron delocalization within the ring.

DFT studies on the tautomers of related thiadiazole derivatives have been used to perform aromaticity and population analysis. semanticscholar.orgresearchgate.net Such analyses show how the aromatic character of the ring might change between the thiol and thione forms. The thione form, for instance, may exhibit a decrease in aromatic character due to the disruption of the π-electron system. researchgate.net Quantifying the aromaticity provides insight into the thermodynamic stability of the ring and its susceptibility to reactions that would disrupt this delocalization, such as addition reactions. The strong aromaticity of the thiadiazole ring is believed to contribute to the in vivo stability of many of its derivatives. nih.gov

Coordination Chemistry of 5 Mercapto 1,2,3 Thiadiazole As a Ligand

Ligand Design Principles: Exploring the Coordination Modes of Thiolate and Nitrogen Donors

There are no studies detailing the coordination modes of 5-Mercapto-1,2,3-thiadiazole. While research on other isomers, such as 2-amino-5-mercapto-1,3,4-thiadiazole, shows a variety of coordination possibilities involving the exocyclic sulfur and ring nitrogen atoms, the distinct electronic and structural properties of the 1,2,3-thiadiazole (B1210528) ring mean that these modes cannot be directly extrapolated. General studies on 1,2,3-thiadiazole suggest coordination typically occurs through the N2 nitrogen atom, but the influence of a 5-thiolate substituent has not been investigated.

Spectroscopic Investigations of Metal-Ligand Interactions in Coordination Compounds

Without synthesized complexes, there are no spectroscopic studies (such as FT-IR, UV-Vis, or NMR) available to analyze the metal-ligand interactions for this specific compound. Such investigations are crucial for determining how the ligand binds to a metal center, and this information is entirely absent for 5-Mercapto-1,2,3-thiadiazole complexes.

Electronic Structure and Bonding Analysis in Metal-Thiadiazole Complexes

There is no published research on the electronic structure or bonding analysis, such as through Density Functional Theory (DFT) calculations or experimental methods, for metal complexes of 5-Mercapto-1,2,3-thiadiazole. While theoretical studies exist for other thiadiazole isomers, this fundamental analysis of the nature of the metal-ligand bond is not available for the requested compound.

Advanced Applications of 5 Mercapto 1,2,3 Thiadiazole Sodium Salt in Chemical Science and Engineering

Precursors and Building Blocks in Advanced Organic Synthesis

The 1,2,3-thiadiazole (B1210528) ring is a recognized heterocyclic motif that serves as a versatile precursor and building block in the field of advanced organic synthesis. nih.govisres.org Its utility stems from the inherent reactivity of the ring system, which can be strategically manipulated to yield a variety of more complex molecular architectures. The synthesis of the 1,2,3-thiadiazole core itself is often achieved through established methods like the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. nih.gov

Once formed, the 1,2,3-thiadiazole scaffold can undergo a range of synthetic transformations. The substituents on the ring can be modified to introduce different functional groups, thereby creating diverse intermediates for further reactions. For example, derivatives of 1,2,3-thiadiazole have been prepared and subsequently evaluated for various biological activities, indicating their role as key intermediates in medicinal chemistry research. nih.gov The development of new antimicrobial and antitumor agents has been a significant focus, where the 1,2,3-thiadiazole moiety is incorporated as a core structural component. nih.gov The synthesis of beta-lactam antibiotics that include a 1,2,3-thiadiazole-5-mercapto group has been explored, demonstrating activity against gram-negative bacteria. nih.gov

The strategic use of 1,2,3-thiadiazoles as precursors allows chemists to construct novel compounds with specific, targeted properties, underscoring their importance as foundational elements in the synthesis of complex organic molecules.

Q & A

Basic: What synthetic routes are available for preparing 5-mercapto-1,2,3-thiadiazole sodium salt, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution reactions. For example, halogenated thiadiazole derivatives can react with sodium hydrosulfide (NaSH) under controlled pH and temperature. In analogous studies, sodium salts of heterocyclic thiols (e.g., triazoles) are synthesized via copper-catalyzed cross-coupling reactions at ~70°C, ensuring high yields and purity . Key parameters include solvent choice (e.g., aqueous or polar aprotic solvents), stoichiometric ratios, and reaction time. Characterization via NMR, FTIR, and elemental analysis is critical for confirming structure and purity.

Basic: What analytical techniques are most effective for characterizing this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR): To confirm the thiadiazole ring structure and sodium-thiolate bonding.

- High-Performance Liquid Chromatography (HPLC): For purity assessment using reverse-phase columns and UV detection.

- Elemental Analysis: To validate empirical formulas (e.g., C₂HN₂NaS₂ for anhydrous forms) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode can detect the molecular ion peak [M⁻].

Advanced: How can molecular docking predict the biological targets of 5-mercapto-1,2,3-thiadiazole derivatives?

Molecular docking (e.g., using OEDocking HYBRYD) identifies potential binding interactions with biological targets. For example:

- Target Selection: Prioritize proteins like PI3K/AKT or bacterial enzymes based on structural homology to similar thiadiazole inhibitors .

- Docking Workflow:

- Validation: Compare docking scores with known inhibitors and validate via in vitro assays.

Advanced: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Antibacterial Assays:

- MIC Determination: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Curves: Assess bactericidal kinetics.

- Antifungal Assays:

- Disk Diffusion: Screen against C. albicans and filamentous fungi.

- Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining.

- Cytotoxicity Controls: Include mammalian cell lines (e.g., HaCaT) to evaluate selectivity .

Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of thiadiazole derivatives?

- Modification Sites:

- Thiol Group: Replace with disulfide or alkylated derivatives to modulate redox activity.

- Thiadiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding, π-π stacking) using 3D-QSAR models .

- In Silico Screening: Libraries like WOMBAT can prioritize derivatives with optimized LogP and ADMET profiles .

Basic: What safety protocols are recommended for handling this compound?

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Emergency Measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the sodium counterion influence the reactivity of 5-mercapto-1,2,3-thiadiazole in aqueous solutions?

The sodium ion stabilizes the thiolate anion (S⁻), increasing nucleophilicity. This enhances reactivity in:

- Cross-Coupling Reactions: E.g., Suzuki-Miyaura with aryl halides.

- pH-Dependent Stability: Thiolate species dominate at pH > 8, while protonation occurs at lower pH, affecting solubility and reactivity .

Advanced: What contradictions exist in the reported biological activities of thiadiazole derivatives, and how can they be resolved?

- Data Conflicts: Some studies report high antimicrobial activity, while others show weak effects. These discrepancies may arise from:

- Strain Variability: Test different bacterial/fungal strains.

- Assay Conditions: Standardize inoculum size and growth media.

- Resolution Strategies:

- Meta-Analysis: Compare EC₅₀ values across studies.

- Mechanistic Studies: Use transcriptomics/proteomics to identify target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.